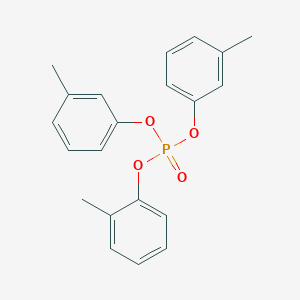

Bis(m-cresyl) o-Cresyl Phosphate

Description

Contextualization within Organophosphate Ester Chemistry

Bis(m-cresyl) o-cresyl phosphate (B84403) is a specific isomer within the broader class of organophosphate esters (OPEs). OPEs are chemical compounds derived from phosphoric acid and an alcohol through a process called esterification. nih.gov Their general structure consists of a central phosphate molecule bonded to alkyl or aromatic groups. wikipedia.orgebi.ac.uk These compounds are not typically found in nature but are synthesized for a wide array of industrial applications. wikipedia.orgebi.ac.uk

Organophosphate esters are valued for their versatility and cost-effectiveness, leading to their use as flame retardants, plasticizers, hydraulic fluids, and additives to engine oils. wikipedia.orgebi.ac.ukepa.gov In many applications, particularly as flame retardants and plasticizers, they are physically mixed with polymers rather than chemically bonded, which can lead to their gradual release into the environment through volatilization, leaching, and abrasion. wikipedia.orgebi.ac.uk The rise in the use of OPEs as flame retardants came as a response to regulations restricting the use of brominated flame retardants. wikipedia.orgebi.ac.uk

The term "organophosphorus compounds" is a broad category that includes organophosphates. While some definitions require a direct phosphorus-carbon bond, in industrial and environmental chemistry, any organic compound containing phosphorus, even through an ester linkage, is often included. wikipedia.org This broader definition encompasses a vast range of substances, from essential biomolecules like DNA and RNA to synthetic chemicals like pesticides and flame retardants. wikipedia.orgucla.edu

Isomeric Diversity and Structural Considerations of Triaryl Phosphates

Triaryl phosphates, a subgroup of OPEs, are characterized by three aromatic (aryl) groups attached to the phosphate core. This category includes well-known compounds like triphenyl phosphate (TPhP) and various tricresyl phosphate (TCP) isomers. wikipedia.orggoogle.com The specific properties and applications of a triaryl phosphate are heavily influenced by the nature and position of the substituents on the aromatic rings.

Tricresyl phosphate (TCP) is not a single chemical entity but rather a complex mixture of isomers. wikipedia.orgmst.dk These isomers arise from the use of different cresol (B1669610) (methylphenol) isomers—ortho (o), meta (m), and para (p)—in the synthesis process. mst.dk The reaction of cresol with phosphorus oxychloride can produce ten different TCP isomers, depending on the combination of ortho, meta, and para cresyl groups attached to the phosphate. mst.dk

The specific isomer under discussion, bis(m-cresyl) o-cresyl phosphate, has two meta-cresyl groups and one ortho-cresyl group. Its molecular formula is C₂₁H₂₁O₄P. pharmaffiliates.com The arrangement of these groups around the central phosphorus atom is crucial as it dictates the molecule's physical and chemical properties. The presence of the ortho-cresyl group, in particular, has been a significant focus of research.

The synthesis of specific TCP isomers can be achieved by using purified cresol isomers. mst.dk For instance, reacting pure meta- and para-cresol with phosphorus oxychloride allows for the production of TCP with a controlled isomer composition. mst.dk Commercial TCP is often produced from cresylic acid, a mixture of cresol isomers and other phenols, resulting in a heterogeneous product. mst.dkgoogle.com

The structural diversity of triaryl phosphates extends beyond TCP to include other compounds like cresyl diphenyl phosphate, which contains both cresyl and phenyl groups. google.com The study of these various isomers is essential for understanding their behavior and applications. Analytical techniques such as gas chromatography combined with mass spectrometry (GC-MS) are crucial for separating and identifying the different isomers within a mixture. nih.govresearchgate.net

Historical Trajectories and Evolving Research Focus on Phosphate Esters

The history of organophosphorus chemistry dates back to the early 19th century. In 1820, the esterification of phosphoric acid and ethanol (B145695) was systematically studied, laying the groundwork for the synthesis of these compounds. researchgate.net The first neutral ester of phosphoric acid, triethyl phosphate (TEP), was produced in 1848 by Franz Anton Voegeli. researchgate.netingentaconnect.com The synthesis of the first organophosphate with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), followed in 1854. researchgate.net

Initially, research into organophosphates was closely linked to the development of both insecticides and chemical warfare agents. nih.govwikipedia.org German chemist Gerhard Schrader and his team synthesized thousands of organophosphate compounds between 1934 and 1944, including the pesticide parathion (B1678463) and nerve agents like tabun (B1200054) and sarin. researchgate.net The use of organophosphate pesticides became widespread after World War II. nih.gov

The application of triaryl phosphates, such as tricresyl phosphate, as industrial chemicals also has a long history. They were introduced as extreme-pressure additives in lubricants around the time of the development of hypoid gears in the 1930s. epa.gov Following World War II, their use as plasticizers, particularly for polyvinyl chloride (PVC), grew significantly. epa.gov By 1950, the production of tricresyl phosphate and triphenyl phosphate had reached millions of pounds. epa.gov

The research focus on phosphate esters has evolved over time. Early research was primarily driven by their industrial applications. epa.gov However, in recent decades, there has been a growing interest in their environmental fate and potential health effects. acs.org The realization that OPEs are widespread environmental contaminants has led to numerous studies on their occurrence in air, water, soil, and biota. ebi.ac.ukwho.int The focus has also shifted to understanding the specific properties and effects of individual isomers, moving beyond treating complex mixtures like TCP as a single entity. nih.gov This has been driven by the understanding that the biological activity of TCP isomers can vary significantly, with ortho-substituted isomers being of particular interest. uzh.chnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C21H21O4P |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(2-methylphenyl) bis(3-methylphenyl) phosphate |

InChI |

InChI=1S/C21H21O4P/c1-16-8-6-11-19(14-16)23-26(22,24-20-12-7-9-17(2)15-20)25-21-13-5-4-10-18(21)3/h4-15H,1-3H3 |

InChI Key |

WTOIDCMGRJJWJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC=C3C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Elaboration

Established Industrial and Laboratory Synthesis Pathways

The foundational method for synthesizing tricresyl phosphate (B84403) was developed by Alexander Williamson in 1854, which involved the reaction of phosphorus pentachloride with a mixture of cresol (B1669610) isomers (ortho, meta, and para). wikipedia.org Modern industrial and laboratory syntheses have evolved, primarily utilizing the reaction of cresol with either phosphorus oxychloride or phosphoric acid. wikipedia.org

The general reaction is: CH₃C₆H₄OH + POCl₃ → (CH₃C₆H₄O)₃PO + 3HCl google.com

This reaction is typically carried out by heating a mixture of cresylic acid, phosphorus oxychloride, and a catalyst to temperatures between 60 and 90°C, which initiates the evolution of hydrogen chloride gas. google.com The temperature is then progressively increased to a final temperature of 200-230°C to drive the reaction to completion. google.com

A detailed industrial process might involve:

Reacting cresylic acid and phosphorus oxychloride, with the temperature gradually increasing to around 230°C. google.com

Once the reaction is substantially complete (determined by the amount of HCl evolved), a slight excess of cresylic acid is added to react with any remaining diester chloride. google.com

The crude product is then subjected to vacuum distillation to remove excess cresylic acid and purify the tricresyl phosphate. google.com

Precursor Chemistry and Reaction Mechanism Investigations

The primary precursors for the synthesis of bis(m-cresyl) o-cresyl phosphate are o-cresol (B1677501), m-cresol, and a phosphorus-containing reagent like phosphorus oxychloride. evitachem.com The reaction proceeds through a series of phosphorylation steps. The initial reaction between a cresol molecule and phosphorus oxychloride forms a monoester phosphoric acid dichloride. google.com This intermediate is quite reactive. google.com The second step involves another cresol molecule reacting to form a diester monochloride, which is significantly less reactive. google.com The final step, the formation of the triester, proceeds slowly. google.com

The mechanism of action for tricresyl phosphate as an anti-wear additive is a subject of ongoing research. It is generally understood that TCP reacts with ferrous metal surfaces to form a protective iron phosphate or polyphosphate film, known as a tribofilm. researchgate.net Several proposed mechanisms for this film formation include:

Hydrolysis of TCP to form phosphoric acid, which then reacts with the surface. researchgate.net

Adsorption of TCP onto the surface followed by thermal decomposition. researchgate.net

Adsorption followed by decomposition initiated by a nucleophilic attack from other surface-adsorbed species. researchgate.net

Evidence suggests that the presence of moisture, oxygen, or oxidized metal surfaces is crucial for the activation of TCP. researchgate.net

Strategies for Isomer-Specific Synthesis and Purification

The production of specific tricresyl phosphate isomers, such as this compound, requires careful control over the cresol precursors. mst.dk Commercial cresylic acid is a mixture of cresol isomers and xylenols. google.com To synthesize a specific isomer, purified cresol precursors are necessary. mst.dk For instance, synthetic cresol, produced from cymene through oxidation and catalytic degradation, can yield high-purity ortho-, meta-, and para-cresols. mst.dk By reacting a specific mixture of these purified cresols (in this case, one part o-cresol and two parts m-cresol) with phosphorus oxychloride, one can direct the synthesis towards this compound. evitachem.commst.dk

Purification of the final product to isolate the desired isomer is a significant challenge. Techniques like vacuum distillation are employed, where different isomers can be separated based on their boiling points. google.com For example, in a distillation process, different cuts can be taken at specific temperatures to isolate fractions enriched in certain isomers. google.com For analytical purposes, gas chromatography (GC) is a key technique for separating and identifying different TCP isomers. nih.govresearchgate.net

Derivatization Techniques for Enhanced Analysis and Mechanistic Probes

Derivatization is a crucial tool for both the analysis of tricresyl phosphates and for probing their reaction mechanisms. For analytical purposes, derivatization can improve the volatility or detectability of the compounds for techniques like gas chromatography. For instance, after solid-phase extraction from a sample matrix, TCP metabolites can be derivatized before GC-MS/MS analysis. uzh.ch

In mechanistic studies, derivatization helps in understanding the bioactivation and toxic pathways of TCP isomers. A key metabolic process for ortho-containing TCP isomers is hydroxylation of a methyl group, which then leads to cyclization, forming a highly toxic metabolite. industrialchemicals.gov.au The interaction of TCP with cytochrome P450 enzymes can produce metabolites like 2-(ortho-cresyl)-4H-1,2,3-benzodioxaphosphoran-2-one (CBDP). wikipedia.org The study of these metabolites, often through their isolation and characterization, is essential for understanding the mechanisms of TCP.

Furthermore, isotopically labeled analogues of TCP isomers, such as deuterated this compound-d7, are synthesized and used as internal standards in quantitative analysis and to trace metabolic pathways. cymitquimica.com These labeled compounds allow for precise tracking and quantification in complex biological and environmental samples. cymitquimica.com

Data Tables

Table 1: Synthetic Precursors and Reagents

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

|---|---|---|

| o-Cresol | C₇H₈O | Aromatic alcohol providing the ortho-cresyl group. evitachem.com |

| m-Cresol | C₇H₈O | Aromatic alcohol providing the meta-cresyl groups. evitachem.com |

| Phosphorus Oxychloride | POCl₃ | Phosphorus source for creating the phosphate ester. wikipedia.org |

| Phosphorus Pentachloride | PCl₅ | Alternative phosphorus source used in historical synthesis. wikipedia.org |

| Phosphoric Acid | H₃PO₄ | Alternative phosphorus source. wikipedia.org |

Interactive Data Table: Properties of Tricresyl Phosphate Isomers Note: The properties listed below are for the general class of tricresyl phosphates, as specific data for this compound is limited. The properties can vary between isomers.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁O₄P | uzh.ch |

| Molar Mass | 368.37 g/mol | uzh.ch |

| Appearance | Colorless, viscous liquid (pure); Yellowish (commercial) | wikipedia.org |

| Boiling Point | 265 °C at 10 mmHg | sigmaaldrich.com |

| Density | 1.143 g/mL at 25 °C | sigmaaldrich.com |

| Water Solubility | Insoluble | wikipedia.orgsigmaaldrich.com |

| Organic Solvent Solubility | Miscible | wikipedia.orgsigmaaldrich.com |

Advanced Analytical Characterization and Quantification Techniques

Chromatographic Separations and Mass Spectrometry for Isomer Resolution

Chromatography coupled with mass spectrometry is the cornerstone for the analysis of TCP isomers, providing the necessary separation efficiency and detection sensitivity to resolve these complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organophosphate esters like tricresyl phosphate (B84403) isomers. bham.ac.ukresearchgate.net The separation is typically achieved on a capillary column, where non-polar or medium-polar stationary phases are effective for resolving the various isomers. cdc.gov Due to the structural similarity of TCP isomers, achieving complete baseline separation can be challenging, often resulting in co-eluting peaks that represent a mixture of isomers. google.com

For detection, mass spectrometry offers high selectivity and sensitivity. While full scan mode can be used for initial identification, selected ion monitoring (SIM) is often employed for targeted analysis and quantification, enhancing sensitivity by monitoring characteristic ions of the target analytes. researchgate.net In some cases, derivatization of the TCP hydrolysis products (cresols) is performed before GC analysis to improve chromatographic behavior and detection. researchgate.net

Interactive Table: Typical GC-MS Parameters for Tricresyl Phosphate Isomer Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Non-polar (e.g., DB-5ms) or medium-polar capillary column | cdc.gov |

| Injector Temperature | 225-290 °C | epa.gov |

| Oven Program | Temperature ramp, e.g., 70°C hold, then 10°C/min to 310°C | nih.gov |

| Carrier Gas | Helium or Nitrogen | epa.gov |

| Ionization Mode | Electron Ionization (EI), Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Tandem MS (MS/MS) | researchgate.net |

Liquid chromatography-mass spectrometry (LC-MS) provides a complementary approach, particularly for TCP metabolites or when derivatization for GC is not desirable. nih.govresearchgate.net Reversed-phase liquid chromatography is the most common separation mode, using columns such as C18. cdc.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. researchgate.netresearchgate.net

Electrospray ionization (ESI) is a frequently used ionization source for LC-MS analysis of organophosphate esters and their metabolites, often operated in negative ion mode. nih.gov Tandem mass spectrometry (LC-MS/MS) is crucial for achieving high selectivity and low detection limits, especially in complex biological and environmental matrices. researchgate.netnih.gov This technique allows for the monitoring of specific precursor-to-product ion transitions, minimizing interferences from the sample matrix. nih.gov

Interactive Table: Common LC-MS/MS Conditions for TCP Metabolite Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | cdc.gov |

| Mobile Phase A | Water with 0.1% Acetic Acid or Ammonium Formate Buffer | nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile/Methanol mixture | nih.gov |

| Ionization Source | Heated Electrospray Ionization (HESI), negative mode | nih.govresearchgate.net |

| Detection | Triple Quadrupole (QqQ) Mass Spectrometer | researchgate.net |

| Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation based on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. bham.ac.ukresearchgate.net This capability is particularly valuable for distinguishing between isomers, such as the various forms of tricresyl phosphate, which can be difficult to separate by chromatography alone. researchgate.net The collision cross section (CCS), a measure of the ion's rotationally averaged surface area, is a key parameter derived from IM-MS that can serve as an additional point of identification. researchgate.netmun.ca

By coupling ion mobility with high-resolution mass spectrometry (IM-HRMS), analysts can achieve a high degree of confidence in compound identification, even in complex samples. nih.govresearchgate.net This technique has shown promise for the analysis of various organophosphate esters and other contaminants of emerging concern, providing a powerful tool for structural elucidation and isomer differentiation. bham.ac.uknih.gov

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR)

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are essential for the unambiguous structural confirmation of specific isomers like Bis(m-cresyl) o-cresyl phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H, ¹³C, and ³¹P NMR, is a definitive tool for structure elucidation. researchgate.netdtic.mil In ¹H NMR, the chemical shifts and splitting patterns of the aromatic protons and the methyl group protons provide information about the substitution pattern on the cresol (B1669610) rings (ortho, meta, para). dtic.mil ³¹P NMR is highly specific for the phosphorus center, and its chemical shift is sensitive to the electronic environment, helping to distinguish between different phosphate esters. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is useful for confirming the presence of key functional groups. researchgate.net Characteristic absorption bands for the P=O (phosphoryl) and P-O-C (aryl phosphate) groups can be readily identified, confirming the compound class. nasa.gov While IR alone cannot typically distinguish between the specific positional isomers of TCP, it serves as a valuable complementary technique. dtic.mil

Development of Sample Preparation Protocols for Diverse Matrices

The analysis of this compound often requires its extraction from complex matrices such as environmental samples (water, soil, sediment) or biological tissues and fluids (blood, urine). researchgate.netdiva-portal.org The goal of sample preparation is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Commonly used extraction techniques include:

Liquid-Liquid Extraction (LLE) : This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE) : SPE is a widely used and often automated technique for sample cleanup and preconcentration. researchgate.net For organophosphate esters, sorbents like C18 or polymeric phases are common. researchgate.netmiljodirektoratet.no The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a suitable solvent.

Interactive Table: Example SPE Protocol for Organophosphate Esters in Fish Tissue

| Step | Procedure | Reference |

|---|---|---|

| Sample Homogenization | Lyophilized (freeze-dried) tissue is extracted by sonication. | researchgate.net |

| Extraction Solvent | Hexane:Acetone (1:1) | researchgate.net |

| Cleanup | Tandem SPE cartridges (e.g., C18 and basic alumina). | researchgate.net |

| Elution | Appropriate solvent to recover analytes from SPE cartridges. | miljodirektoratet.no |

| Final Analysis | LC-MS/MS or GC-MS | researchgate.net |

Application of Computational Chemistry in Analytical Method Optimization (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), is increasingly being used to support and optimize analytical methods for complex molecules like tricresyl phosphate isomers. researchgate.netescholarship.org DFT calculations can predict various molecular properties that are directly relevant to analytical characterization.

Applications of DFT in this context include:

Predicting Spectroscopic Data : DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental spectra to aid in structural assignment. mun.ca

Understanding Fragmentation Pathways : In mass spectrometry, DFT can model the fragmentation of ions, helping to interpret complex MS/MS spectra and identify characteristic fragment ions for specific isomers. researchgate.net

Modeling Chromatographic Retention : While more complex, computational models can help predict the relative retention times of isomers based on their physicochemical properties.

Investigating Ion-Molecule Reactions : DFT is used to study the mechanisms of ion-molecule reactions that can occur in ionization sources like APCI, which can be leveraged for isomer-specific detection. mun.ca

Calculating Collision Cross Sections (CCS) : Theoretical CCS values can be calculated and compared with experimental data from ion mobility-mass spectrometry, providing another layer of evidence for correct isomer identification. mun.ca

By providing a theoretical framework to understand the behavior of molecules like this compound, computational chemistry serves as a powerful adjunct to experimental analytical techniques. researchgate.netacs.orgresearchgate.net

Environmental Distribution, Fate, and Transformation Dynamics

Occurrence and Transport Phenomena in Natural Systems (Aquatic, Terrestrial, Atmospheric)

The environmental distribution of tricresyl phosphates, including the bis(m-cresyl) o-cresyl isomer, is governed by its physicochemical properties, such as low water solubility and a high octanol-water partition coefficient (log Pow of 5.1), which favor adsorption to particulate matter. who.int

Aquatic Systems: In aquatic environments, TCP is rapidly adsorbed onto river and lake sediments. who.int While concentrations in the water column can be low, ranging from 0.4 to 4.3 ng/L in Canadian drinking water, levels in river and lake waters are often higher. who.int Due to strong adsorption, concentrations in sediment are significantly greater, with reported levels up to 1300 ng/g in river sediment and 2160 ng/g in marine sediment. who.int The strong tendency to adsorb to sediment means that in aquatic persistence studies, TCP isomers rapidly partition from the water column to the sediment. nih.gov

Terrestrial Systems: In soil, TCP is relatively immobile due to strong adsorption, limiting its potential to leach into groundwater. mst.dk Elevated concentrations have been detected in soil near manufacturing facilities. mst.dk For instance, soil at a chemical plant showed levels of 1.0-4.0 mg/kg. mst.dk Studies in the Kurose river basin in Japan found relatively high concentrations of TCP isomers in soils from a waste PVC storage yard and near highways. northeastern.edu

Atmospheric Systems: TCP can be released into the atmosphere, primarily through volatilization from products like plastics. mst.dk Atmospheric concentrations are generally low; for example, up to 70 ng/m³ in Japan and a maximum of 2 ng/m³ at a U.S. production site have been reported. who.int Due to their low vapor pressure, most atmospheric TCP isomers are believed to be sorbed to particles. northeastern.edu Transport occurs via both wet and dry deposition. northeastern.edu In one study, dry deposition fluxes for o-TCP and m-TCP were 0.2 and 0.04 μg m⁻² d⁻¹, respectively, and wet deposition during a single rainfall event occasionally surpassed the dry deposition flux accumulated over two weeks. northeastern.edu This atmospheric deposition contributes to the loading of TCP in terrestrial and aquatic systems, with subsequent discharge into rivers observed during precipitation events. northeastern.edu

Table 1: Reported Environmental Concentrations of Tricresyl Phosphate (B84403) (TCP) Isomers

| Environmental Matrix | Location/Study | Concentration Range | Reference(s) |

|---|---|---|---|

| Drinking Water | Canada | 0.4 - 4.3 ng/L | who.int |

| River/Lake Water | General | Often higher than drinking water | who.int |

| River Sediment | General | Up to 1300 ng/g | who.int |

| Marine Sediment | General | Up to 2160 ng/g | who.int |

| Sewage Sludge | Denmark | 57 - 12,000 µg/kg (dry matter) | mst.dk |

| Soil | Near Chemical Plant | 1.0 - 4.0 mg/kg | mst.dk |

| Air | Japan | Up to 70 ng/m³ | who.int |

| Air | U.S. Production Site | Max 2 ng/m³ | who.int |

| Air (Kurose River Basin) | Japan | o-TCP: 0.13 ng/m³, m-TCP: 0.09 ng/m³ | northeastern.edu |

| Fish/Shellfish | Various | Undetectable to 40 ng/g | who.int |

Abiotic Degradation Mechanisms

Abiotic processes, including hydrolysis and photochemical reactions, contribute to the transformation of bis(m-cresyl) o-cresyl phosphate in the environment, although their significance can vary depending on environmental conditions.

Hydrolytic Pathways and Reaction Kinetics

Hydrolysis is a key degradation pathway for TCP, involving the cleavage of the phosphate ester bond to yield dicresyl phosphate and cresol (B1669610). who.intservice.gov.uk This reaction is highly dependent on pH. TCP is stable in neutral and acidic media at normal temperatures but is easily hydrolyzed in alkaline conditions. who.int The estimated half-life for hydrolysis at 25°C is between 1,100 and 2,200 days at pH 7, decreasing to 30 to 40 days at pH 8. service.gov.uk A second-order alkaline hydrolysis rate constant for a TCP mixture was reported as 0.27 M⁻¹s⁻¹ at 27°C, which corresponds to a half-life of about 319 days at pH 7 and 3.2 days at pH 9. nih.gov Because environmental pH is often outside the range for rapid hydrolysis, biotic degradation is typically considered the more dominant removal mechanism. service.gov.uk However, in specific alkaline or acidic environments, hydrolysis can become a significant degradation process. service.gov.uknih.gov

Table 2: Estimated Hydrolysis Half-life of Tricresyl Phosphate (TCP) at 25°C

| pH | Estimated Half-life | Reference(s) |

|---|---|---|

| 7 | ~319 - 2,200 days | service.gov.uknih.gov |

| 8 | ~30 - 40 days | service.gov.uk |

| 9 | ~3.2 days | nih.gov |

Photochemical and Oxidative Degradation Processes

Photochemical degradation, driven by sunlight, can also transform TCP. In the atmosphere, vapor-phase TCP is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 20-27.5 hours. service.gov.uknih.gov

In aqueous solutions, the photodegradation of TCP follows pseudo-first-order kinetics. nih.gov The process can be influenced by various components naturally present in water. The presence of nitrate (B79036) (NO₂⁻) and ferric ions (Fe³⁺) has been shown to promote the photochemical loss of TCP, likely due to the production of hydroxyl radicals. nih.gov Conversely, humic acid can inhibit TCP transformation. nih.gov The primary degradation products identified from photolysis include various hydroxylated and cleaved intermediates, indicating that hydroxylation and oxidation are key transformation pathways. nih.govresearchgate.net

Biotic Transformation and Microbial Degradation Pathways

Biodegradation is considered a primary mechanism for the removal of TCP from the environment, often occurring more rapidly than abiotic processes. who.intmst.dk

Identification and Characterization of Microbial Degrading Consortia

Several studies have identified microbial species and consortia capable of degrading TCP isomers. TCP is readily biodegraded in environments like sewage sludge, with a reported half-life of just 7.5 hours and up to 99% degradation within 24 hours. who.int In river water, biodegradation is also rapid, with nearly complete degradation observed within five days following a short lag period. who.intservice.gov.uk

Specific bacteria have been isolated for their TCP-degrading abilities. A strain of Brevibacillus brevis was shown to degrade tri-m-cresyl phosphate by 82.91% within five days. nih.gov A novel microbial consortium, ZY1, composed of Sphingobacterium, Variovorax, and Flavobacterium, demonstrated the ability to completely degrade 1 mg/L of tri-m-cresyl phosphate within 12 hours. nih.gov This consortium's degradation capability was found to be reduced in high-salinity seawater. nih.gov The bacterium Sphingobium sp. strain TCM1 has also been identified as possessing a novel phosphotriesterase enzyme capable of hydrolyzing organophosphate esters. tamu.edu

Enzymatic Biotransformation Processes (e.g., Hydroxylation, Hydrolysis)

The enzymatic breakdown of TCP isomers primarily proceeds through hydrolysis and hydroxylation. nih.gov The initial and most crucial step is typically the enzymatic hydrolysis of a phosphate ester bond, catalyzed by enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPHs). tamu.edufrontiersin.orgresearchgate.net This reaction cleaves the ester linkage, producing dicresyl phosphate and the corresponding cresol. mst.dk This initial hydrolysis is a detoxification step, as the resulting diesters are generally less toxic than the parent triester compound. nih.gov

Further biotransformation can occur. In the case of ortho-isomers, metabolism by cytochrome P450 enzymes can lead to hydroxylation of a methyl group on the cresol ring. wikipedia.orgtimvanbeveren.de While this is a critical activation step for the neurotoxicity of o-TCP, the general metabolic pathways for other isomers also involve these oxidative enzymes. wikipedia.org The microbial consortium ZY1 was found to utilize both hydrolysis and hydroxylation pathways, with enzymes such as cytochrome P450/NADPH-cytochrome P450 reductase and phosphatase speculated to be involved. nih.gov These enzymatic processes ultimately break down the complex ester into simpler, less harmful components like phosphate and phenolic compounds, which can then be integrated into microbial metabolic cycles. mst.dk

Table 3: Microorganisms and Enzymes Involved in Tricresyl Phosphate (TCP) Biotransformation

| Microorganism(s) | Key Enzymes (Proposed/Identified) | Transformation Pathway(s) | Reference(s) |

|---|---|---|---|

| Brevibacillus brevis | Not specified | Hydrolysis | nih.gov |

| Sphingobium sp. strain TCM1 | Phosphotriesterase (Sb-PTE) | Hydrolysis | tamu.edu |

| Consortium ZY1 (Sphingobacterium, Variovorax, Flavobacterium) | Phosphatase, Cytochrome P450/NADPH-cytochrome P450 reductase | Hydrolysis, Hydroxylation | nih.gov |

| General Environmental Microbes | Phosphotriesterases (PTEs) / Organophosphate Hydrolases (OPHs) | Hydrolysis | mst.dkfrontiersin.orgresearchgate.net |

| Hepatic system (for ortho-isomers) | Cytochrome P450 | Hydroxylation | wikipedia.orgtimvanbeveren.de |

Environmental Factors Influencing Biodegradation Rates

The breakdown of tricresyl phosphates in the environment is influenced by several factors, with microbial activity playing a crucial role.

Microbial Presence and Acclimation: The rate of biodegradation is significantly enhanced by the presence of adapted microbial communities. In laboratory settings using activated sludge, TCP has been shown to degrade by 70-80% within 24 hours, with an estimated half-life of 7.5 hours. nih.gov Studies have identified specific bacterial strains, such as Brevibacillus brevis, capable of degrading TCP isomers. nih.govresearchgate.net A microbial consortium designated ZY1 demonstrated the ability to completely degrade 1 mg/L of tri-o-cresyl phosphate (ToCP), tri-p-cresyl phosphate (TpCP), and tri-m-cresyl phosphate (TmCP) within 36, 24, and 12 hours, respectively. nih.gov This suggests that the structure of the isomer influences its susceptibility to microbial degradation.

Nutrient Availability: The metabolic activity of microorganisms is dependent on the availability of nutrients. During the biodegradation of TCPs by Brevibacillus brevis, the absorption of essential ions such as potassium (K+), phosphate (PO43-), magnesium (Mg2+), and sulfate (B86663) (SO42-) was observed, highlighting the role of nutrient cycling in the degradation process. nih.govresearchgate.net

Environmental Matrix: The environmental compartment where the compound resides significantly affects its degradation. In aquatic environments, TCP is rapidly adsorbed onto sediment and soil due to its low water solubility. who.int While abiotic degradation through processes like hydrolysis is slower, with a reported half-life of 96 days, biotic degradation in river water can be nearly complete within five days. who.int In coastal sediments, the half-lives of organophosphate esters (OPEs) were found to be shorter under biotic conditions (16.8 to 46.8 days) compared to abiotic conditions (23.3 to 77.0 days). nih.gov

Temperature and Salinity: Temperature can influence microbial activity, with faster degradation expected at warmer temperatures. nih.gov High salinity, however, may inhibit the degradation capabilities of some microbial consortia, as observed with the ZY1 consortium in seawater. nih.gov

Isomer-Specific Environmental Partitioning and Mobility

The environmental partitioning and mobility of tricresyl phosphates are governed by their physicochemical properties, which differ among isomers. The position of the methyl group on the cresol ring affects properties like water solubility and the octanol-water partition coefficient (log K_ow_). who.int

Partitioning Behavior: With a high log K_ow_ of 5.1, tricresyl phosphate has a strong tendency to partition from water into organic phases, such as sediment and biota. who.int This low water solubility and high adsorption to particulate matter are key factors in its environmental distribution. who.int In urban environments, impervious surfaces can accumulate organic films that enhance the transport of semi-volatile organic compounds like TCPs from the atmosphere into waterways during rain events. nih.gov

Isomer-Specific Differences: While specific data for this compound is limited, studies on different TCP isomers reveal variations in their environmental behavior. For instance, the ortho isomer is reported to be degraded slightly faster than the meta or para isomers in some aquatic environments. who.int However, another study showed that Brevibacillus brevis degraded tri-p-cresyl phosphate and tri-m-cresyl phosphate more effectively than tri-o-cresyl phosphate. nih.govresearchgate.net This indicates that the relative position of the methyl groups influences the molecule's susceptibility to enzymatic attack. The neurotoxicity of TCPs is also highly isomer-specific, with ortho-substituted isomers being of greatest concern. wikipedia.orgindustrialchemicals.gov.au

Bioaccumulation and Bioconcentration Dynamics in Ecosystems

The lipophilic nature of tricresyl phosphates, indicated by their high log K_ow_, suggests a potential for bioaccumulation in organisms.

Bioconcentration Factors (BCF): Laboratory studies have measured bioconcentration factors for TCP in several fish species, with values ranging from 165 to 2768. who.int BCF values represent the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. The table below presents some of these findings.

Table 1: Bioconcentration Factors (BCF) of Tricresyl Phosphate in Fish

Residues in Wildlife: Residues of tricresyl phosphate have been detected in fish and shellfish, with reported concentrations up to 40 ng/g, although many sampled animals had no detectable residues. who.int The presence of these compounds in aquatic organisms confirms their bioavailability and potential for trophic transfer. Long-term exposure to environmentally relevant concentrations of tri-m-cresyl phosphate has been shown to cause reproductive issues in zebrafish. nih.gov

Metabolism and Elimination: Once absorbed, TCPs are metabolized in organisms. The primary metabolic pathways for tri-o-cresyl phosphate involve hydroxylation of the methyl groups and dearylation of the o-cresyl groups. who.int These metabolites are then eliminated, primarily through urine and feces. who.int The rate and pathways of metabolism can influence the potential for bioaccumulation and toxicity.

Mechanistic Investigations of Biological Interactions and Metabolism

Pathways of Biotransformation in Model Biological Systems

The biotransformation of Bis(m-cresyl) o-Cresyl Phosphate (B84403) is a critical prerequisite for its biological activity. The primary metabolic pathway involves oxidation of one of the methyl groups on the phenyl rings, mediated by cytochrome P-450 (CYP) enzymes. This initial hydroxylation step is then followed by cyclization, leading to the formation of a highly reactive cyclic phosphate ester.

Specifically, the process begins with the CYP-catalyzed hydroxylation of the methyl group on the ortho-cresyl moiety. This results in the formation of an intermediate, which then undergoes cyclization to form a saligenin-like cyclic phosphate. This cyclized metabolite is the key player in the subsequent interactions with biological targets. Studies have shown that the ortho-cresyl group is preferentially hydroxylated over the meta or para isomers, making compounds like Bis(m-cresyl) o-Cresyl Phosphate particularly relevant in toxicological studies.

Characterization of Metabolite Formation and Identification

The identification of metabolites has been crucial in understanding the mechanism of action of this compound. Following the initial hydroxylation, the key metabolite formed is a cyclic o-tolyl phosphate ester. This highly reactive intermediate has been identified in various in vitro and in vivo model systems.

Further metabolism can lead to the formation of other downstream products. For instance, the cyclic phosphate can be hydrolyzed to open the ring structure, leading to less reactive and more easily excreted compounds. The specific metabolites formed can vary depending on the biological system and the specific P-450 isozymes involved in the initial oxidation step.

Table 1: Key Metabolites of this compound

| Metabolite Name | Description |

| Cyclic o-tolyl phosphate ester | A highly reactive cyclic phosphate formed after hydroxylation and cyclization of the o-cresyl group. This is the primary active metabolite. |

| Hydroxylated intermediates | Products of the initial cytochrome P-450 mediated oxidation of the methyl group on the cresyl rings. |

Molecular Interactions with Biological Macromolecules and Enzymes

The primary molecular target for the active metabolite of this compound is Neuropathy Target Esterase (NTE). NTE is a serine esterase found in the nervous system. The cyclic phosphate metabolite acts as a potent inhibitor of NTE by covalently binding to the active site serine residue.

This irreversible phosphorylation of NTE is the initiating event in a cascade of events that can lead to organophosphate-induced delayed neuropathy (OPIDN). The inhibition of NTE is thought to disrupt normal cellular processes, although the precise downstream signaling pathways are still under investigation. The adduction of the active metabolite to NTE forms a stable, aged enzyme that is no longer catalytically active.

Technological Applications and Future Research Directions

Advancements in Environmental Monitoring Methodologies

Growing concerns about the environmental presence of organophosphate esters (OPEs), including tricresyl phosphates, have driven the development of more sensitive and specific analytical methods for their detection. nih.gov These compounds are frequently detected in various environmental compartments, such as water, sediment, and soil. who.int

Advanced analytical techniques are crucial for monitoring the low concentrations at which these compounds often occur. The primary methods for detecting OPEs in environmental samples are gas chromatography (GC) and liquid chromatography (LC). nih.gov These are often coupled with mass spectrometry (MS) for definitive identification and quantification. nj.gov

For water samples, pre-concentration steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to isolate and concentrate the OPEs before instrumental analysis. nih.gov The choice of analytical method can depend on the specific isomers being targeted and the complexity of the sample matrix. For instance, the detection limit for TCP in water can be as low as 1 nanogram per liter using GC with a nitrogen-phosphorus sensitive detector. who.int

Recent advancements include the use of nontarget screening techniques, which allow for the identification of a broader range of OPEs in environmental samples, including previously undetected or novel compounds. acs.org These comprehensive methods provide a more complete picture of OPE contamination in the environment.

Table 1: Environmental Monitoring Data for Tricresyl Phosphate (B84403) (TCP)

| Environmental Compartment | Reported Concentration Range | Location/Study Reference |

| Surface Water | 17 ng/L | International Monitoring Data |

| Drinking Water | 0.4 - 4.3 ng/L | Canada who.int |

| Wastewater Treatment Plant Effluent | 7.68 ng/L | International Monitoring Data |

| Air | up to 70 ng/m³ | Japan who.int |

| Sediment | 14.4 µg/kg dry weight | International Monitoring Data |

| Soil | 65.2 µg/kg dry weight | International Monitoring Data |

| Fish and Shellfish | up to 40 ng/g | who.int |

This table presents a summary of reported environmental concentrations and is not exhaustive.

Research into Novel Materials Incorporating Phosphate Esters

Research is ongoing to develop new materials that incorporate phosphate esters to leverage their beneficial properties, such as flame retardancy and plasticization. One area of investigation involves the creation of composite nanomaterials. For example, a patent describes the development of a microbiotic/TCP composite nanomaterial. google.com This material consists of nanoscale particles made of a microbiotic substance and TCP adsorbed onto a spherical porous organic support frame. google.com Such materials could have applications in fields like medicine, for example, as novel anti-infection bone implant materials with controlled drug release. google.com

The synthesis of novel phosphate esters with tailored properties is another active area of research. By modifying the chemical structure of the cresyl groups or introducing different functional groups, researchers aim to enhance specific properties like thermal stability, flame retardancy efficiency, or biodegradability, while potentially reducing toxicity.

Emerging Research Frontiers in Isomer-Specific Characterization and Environmental Remediation Strategies

A significant challenge in the study of tricresyl phosphates is the complexity arising from the presence of multiple isomers, each with potentially different physical, chemical, and toxicological properties. There are ten possible isomers of tricresyl phosphate, arising from the different positions (ortho, meta, para) of the methyl group on the three cresyl rings. timvanbeveren.de

Isomer-Specific Characterization: Emerging research focuses on developing analytical methods capable of separating and quantifying individual isomers. This is crucial because the biological activity, particularly the neurotoxicity, is highly dependent on the isomeric structure. wikipedia.orgtimvanbeveren.de The ortho-isomers are known to be more toxic than the meta- and para-isomers. timvanbeveren.de Advanced chromatographic techniques are being employed to achieve better separation and identification of these isomers in commercial mixtures and environmental samples.

Environmental Remediation Strategies: The persistence and potential toxicity of some OPEs in the environment have led to research into effective remediation technologies. nih.gov Several approaches are being investigated for the removal of OPEs from water and wastewater. These include:

Adsorption: Using materials like activated carbon to bind and remove OPEs from water. nih.gov

Advanced Oxidation Processes (AOPs): Technologies such as ozonation and UV/H₂O₂ treatment have been shown to effectively degrade certain OPEs. epa.gov Aromatic and aliphatic OPEs tend to be more susceptible to degradation by these methods than chlorinated OPEs. epa.gov

Biodegradation: Investigating the ability of microorganisms to break down OPEs. Studies have shown that some commercial tricresyl phosphate mixtures can be degraded by activated sludge, although the efficiency can vary depending on the specific isomers. service.gov.uk

Future research will likely focus on developing more efficient and cost-effective remediation strategies, including combined treatment processes, and on understanding the formation of potential degradation byproducts. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to detect covalent adducts formed by Bis(m-cresyl) o-cresyl phosphate (CBDP) with proteins?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for identifying adducts. For example, peptide sequencing via MS/MS fragmentation can confirm adducts on lysine (e.g., +276 amu ring-opened CBDP) or tyrosine residues (e.g., +170 amu o-cresyl phosphate). Key diagnostic ions include the immonium ion at m/z 405.2 for lysine adducts and m/z 549.3 for tyrosine modifications. Manual validation of spectra, including b- and y-ion series, is critical for unambiguous identification .

Q. How does this compound inhibit serine esterases like Butyrylcholinesterase (BChE)?

- Methodological Answer : CBDP reacts with the active-site serine (e.g., Ser-198 in BChE) to form a covalent o-cresyl phosphate adduct, irreversibly inhibiting enzymatic activity. The reaction proceeds through an initial phosphorylation followed by "aging," where the adduct loses saligenin, leaving a stable phosphoserine residue. Confirmation requires crystallography or MS analysis of aged BChE .

Q. What are the primary neurotoxic mechanisms associated with CBDP exposure?

- Methodological Answer : CBDP induces organophosphorus ester-induced delayed neuropathy (OPIDN) by inhibiting neuropathy target esterase (NTE), leading to axonal degeneration. In vitro models using recombinant NTE catalytic domains (rNEST) can quantify inhibition kinetics (e.g., IC50 values). Neurotoxicity assays in rodents or avian models are standard for validating OPIDN pathways .

Advanced Research Questions

Q. How can researchers distinguish between isomeric adducts (e.g., o-cresyl vs. m-cresyl) in protein modifications?

- Methodological Answer : High-resolution MS with ion mobility spectrometry (IMS) separates isobaric adducts based on collisional cross-section differences. For example, HPLC coupled with deuterium-labeled analogs (e.g., Bis(m-cresyl) p-cresyl phosphate-d7) enables isotopic tracing to resolve positional isomers. Fragment ion ratios (e.g., m/z 405.2 vs. 360.2) further differentiate adduct types .

Q. What experimental strategies address contradictions in adduct stability reported across studies?

- Methodological Answer : Controlled aging studies under varying pH and temperature conditions can reconcile discrepancies. For instance, monitoring time-dependent loss of saligenin (m/z 3114.3 → 2928.4 amu) via time-course MS analysis clarifies adduct stability. Parallel in vitro/in vivo comparisons (e.g., rodent plasma vs. purified BChE) account for matrix effects .

Q. How can isotopic labeling improve tracking of CBDP metabolites in biological systems?

- Methodological Answer : Deuterium-labeled CBDP analogs (e.g., Bis(m-cresyl) p-cresyl phosphate-d7) enable precise quantification via stable isotope dilution MS. This approach minimizes background interference in complex matrices (e.g., plasma) and tracks metabolite distribution in pharmacokinetic studies. Isotopic clusters (e.g., m/z 3008–3114) confirm metabolite identity .

Q. What in vitro models best replicate CBDP-induced neurotoxicity for mechanistic studies?

- Methodological Answer : Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons treated with CBDP metabolites (e.g., saligenin cyclic-o-tolyl phosphate) model OPIDN. Assays measuring NTE inhibition, axonal transport deficits (e.g., β-III tubulin staining), and mitochondrial dysfunction (e.g., ATP depletion) are critical. Co-cultures with glial cells enhance physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.